![molecular formula C21H21F3N4O4 B1668545 CGS-12066 (maleate salt) CAS No. 1350965-83-1](/img/structure/B1668545.png)
CGS-12066 (maleate salt)
Overview
Description
CGS-12066 maleate salt is a 5-HT1B serotonin receptor agonist .
Synthesis Analysis
The synthesis of CGS-12066 maleate salt involves several chemical reactions. The exact process is not detailed in the available resources .Molecular Structure Analysis
The chemical formula of CGS-12066 maleate salt is C21H21F3N4O4. It has a molecular weight of 450.420 . The InChI key is ZBPAHEUAJMCLRD-BTJKTKAUSA-N .Chemical Reactions Analysis
The chemical reactions involving CGS-12066 maleate salt are not detailed in the available resources .Physical And Chemical Properties Analysis
CGS-12066 maleate salt is a solid substance. It is soluble in water (1.4 mg/mL), ethanol (1.8 mg/mL), and 0.1 M HCl (4 mg/mL) .Scientific Research Applications
Serotonin Receptor Agonist
CGS-12066 is known to be a 5-HT 1B serotonin receptor agonist . This means it can bind to and activate these receptors, which are a type of protein found in the nervous system. They play a key role in the neurotransmission of serotonin, a chemical that helps regulate mood, appetite, and sleep. Therefore, CGS-12066 could potentially be used in research related to these areas.
Neuropharmacology
Given its action on serotonin receptors, CGS-12066 is of interest in neuropharmacology. It can be used to study the effects of activating these receptors in the brain and could potentially contribute to the development of new treatments for neurological and psychiatric disorders .
Chemoresistant Breast Cancer Research
There is evidence that CGS-12066 has been used in research related to chemoresistant breast cancer . Specifically, it has been used to study the metabolic profile of chemoresistant breast cancer cell subpopulations and their response to certain treatments.
Drug Development
Due to its specific action on serotonin receptors, CGS-12066 could be used in drug development research. It could serve as a lead compound for the development of new drugs aimed at treating conditions related to serotonin neurotransmission .
Behavioral Studies
As a serotonin receptor agonist, CGS-12066 can influence behavior in animal models. Therefore, it could be used in behavioral studies to understand the role of serotonin in various behaviors .
Molecular Biology
CGS-12066 can also be used in molecular biology research. Its interaction with serotonin receptors can help researchers understand the structure and function of these receptors at a molecular level .
Mechanism of Action
Target of Action
CGS-12066 (maleate salt), also known as CGS 12066B, is a selective agonist of the 5-HT1B serotonin receptor . The 5-HT1B receptor is primarily located in the central nervous system and plays a crucial role in serotonin signaling .
Mode of Action
CGS-12066 binds to and activates the 5-HT1B serotonin receptor . This activation elicits specific physiological and behavioral effects associated with serotonin signaling .
Biochemical Pathways
The primary biochemical pathway affected by CGS-12066 is the serotonin signaling pathway. By activating the 5-HT1B receptor, CGS-12066 can modulate the transmission of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
The maleate salt form of cgs-12066 is noted for its improved stability, solubility, and formulation properties , which could potentially enhance its bioavailability.
Result of Action
The activation of the 5-HT1B receptor by CGS-12066 can lead to various molecular and cellular effects. These effects are largely dependent on the specific physiological context and can include changes in mood, sleep patterns, and appetite, among others .
Action Environment
The action, efficacy, and stability of CGS-12066 can be influenced by various environmental factorsThe maleate salt form of CGS-12066 offers improved stability, which may enhance its performance in various environments .
Safety and Hazards
properties
IUPAC Name |
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CGS-12066 (maleate salt) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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